molecular formula C6H7N3O3 B1334430 2-Amino-6-methoxy-3-nitropyridine CAS No. 73896-36-3

2-Amino-6-methoxy-3-nitropyridine

Cat. No. B1334430
Key on ui cas rn: 73896-36-3
M. Wt: 169.14 g/mol
InChI Key: RDJILYVRVOTMTQ-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

A solution/suspension of 2-chloro-6-(methyloxy)-3-nitropyridine (65.7 g, 348 mmol) in 2M ammonia in MeOH (500 ml, 1000 mmol) and aqueous ammonia (500 ml, 348 mmol) was stirred at 65° C. for 18 h. The reaction was cooled down and the solid filtered off and washed with water (2×100 ml). The solid was dried in the vacuum oven at 40° C. overnight to afford the product as a bright yellow solid (52.14 g, 84% purity by NMR, 74%).
Quantity
65.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1.CO.[NH3:15]>>[CH3:12][O:11][C:4]1[N:3]=[C:2]([NH2:15])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
65.7 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])OC
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down
FILTRATION
Type
FILTRATION
Details
the solid filtered off
WASH
Type
WASH
Details
washed with water (2×100 ml)
CUSTOM
Type
CUSTOM
Details
The solid was dried in the vacuum oven at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=N1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 52.14 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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